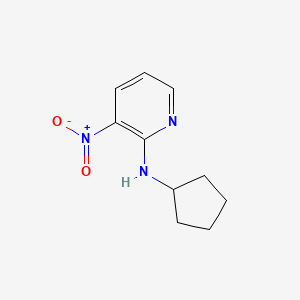

N-cyclopentyl-3-nitropyridin-2-amine

Description

Structural Context within the Pyridine (B92270) and Nitropyridine Chemical Space

Pyridine (C5H5N) is a basic heterocyclic organic compound structurally related to benzene (B151609), with one methine group replaced by a nitrogen atom. wikipedia.orgnih.gov This nitrogen atom imparts basicity to the molecule and influences the reactivity of the ring, making it less reactive than benzene towards electrophilic aromatic substitution. wikipedia.org

Nitropyridines are derivatives of pyridine that contain one or more nitro groups (-NO2). The introduction of a strong electron-withdrawing nitro group further deactivates the pyridine ring towards electrophilic attack. Direct nitration of pyridine is often a challenging process that can result in low yields. wikipedia.orgchemicalbook.com For instance, the synthesis of 3-nitropyridine (B142982) can be achieved through methods like the oxidation of 3-aminopyridine (B143674) or the nitration of 2,6-dichloropyridine (B45657) followed by dehalogenation. chemicalbook.com

N-cyclopentyl-3-nitropyridin-2-amine is situated within this chemical space as a disubstituted nitropyridine. Its structure is derived from a 2-amino-3-nitropyridine (B1266227) scaffold. nbinno.comresearchgate.net In this arrangement, the amino group at the 2-position and the nitro group at the 3-position create a significant electronic push-pull system. The cyclopentyl group attached to the exocyclic nitrogen atom adds steric bulk and lipophilicity, which can influence the molecule's solubility and interaction with other reagents. The reactivity of such compounds is often dictated by the nitro group, which facilitates nucleophilic aromatic substitution reactions. nih.gov

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| Pyridine | C5H5N | 79.10 | Basic aromatic heterocycle wikipedia.org |

| 3-Nitropyridine | C5H4N2O2 | 124.10 | Pyridine with an electron-withdrawing nitro group chemicalbook.com |

| 2-Amino-3-nitropyridine | C5H5N3O2 | 139.11 | "Push-pull" system with adjacent amino and nitro groups nbinno.com |

| This compound | C10H13N3O2 | 207.23 | 2-amino-3-nitropyridine with an N-cyclopentyl substituent chemscene.com |

Significance of Substituted Aminopyridines in Synthetic Methodologies

Substituted aminopyridines are a critically important class of compounds in organic synthesis. researchgate.net They serve as key structural motifs in a wide array of bioactive natural products, pharmaceuticals, and advanced organic materials. researchgate.netnih.gov Their prevalence makes them valuable synthetic targets, and numerous methods have been developed for their preparation. nih.gov

The utility of aminopyridines stems from their dual nucleophilic nature and their capacity to act as versatile building blocks. sioc-journal.cn They can be used as precursors for the construction of fused heterocyclic systems, such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines, which are privileged structures in medicinal chemistry. sioc-journal.cnresearchgate.net The amino group can be readily functionalized, and the pyridine nitrogen can act as a ligand for transition metals, enabling a wide range of catalytic transformations. researchgate.netnih.gov

Compounds like this compound, which are part of the broader 2-aminopyridine (B139424) family, are particularly useful. The presence of the nitro group activates the pyridine ring for nucleophilic substitution, allowing for the displacement of the nitro group or other leaving groups on the ring. nih.gov This reactivity provides a pathway to introduce a variety of functional groups and construct complex molecular scaffolds. For example, the reaction of 2-R-3-nitropyridines with sulfur nucleophiles can lead to the selective substitution of the 3-nitro group, offering a route to novel functionalized pyridines. nih.gov Therefore, substituted aminopyridines are not just synthetic targets but are enabling synthons for the efficient assembly of diverse and complex chemical entities. sioc-journal.cnnih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentyl-3-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-13(15)9-6-3-7-11-10(9)12-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECSNDXAVMVGGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C(C=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cyclopentyl 3 Nitropyridin 2 Amine and Analogous Derivatives

Strategies for Nitropyridine Core Functionalization

Direct Nitration of Pyridine (B92270) and Substituted Pyridines

Direct nitration of pyridine using conventional methods like nitric acid-sulfuric acid mixtures typically results in very low yields, making it synthetically impractical. rsc.org This low reactivity stems from the protonation of the pyridine nitrogen under strongly acidic conditions, which further deactivates the ring. researchgate.net However, alternative procedures have been developed to achieve efficient nitration, primarily at the 3-position (meta-position).

A significant breakthrough in pyridine nitration was achieved using dinitrogen pentoxide (N₂O₅). researchgate.net This method, often referred to as Bakke's procedure, is applicable to pyridine and its derivatives. researchgate.net The reaction is typically performed by treating the pyridine compound with N₂O₅ in an organic solvent, such as dichloromethane (B109758) or nitromethane (B149229), or in liquid sulfur dioxide. researchgate.netntnu.no

The mechanism of this reaction is not a direct electrophilic aromatic substitution. researchgate.netscispace.com Instead, the pyridine nitrogen atom initially attacks N₂O₅ to form an N-nitropyridinium nitrate (B79036) intermediate. ntnu.nopsu.edursc.org This highly reactive intermediate is then subjected to a nucleophile, such as aqueous sodium bisulfite (NaHSO₃) or sulfur dioxide, which attacks the ring at the 2- or 4-position. ntnu.nopsu.edu This is followed by a rearrangement, proposed to be a researchgate.netrsc.org sigmatropic shift, where the nitro group migrates from the nitrogen atom to the 3-position of the pyridine ring, ultimately yielding the 3-nitropyridine (B142982) product after elimination of the sulfite (B76179) groups. researchgate.netntnu.noscispace.compsu.edu

Optimization studies have focused on variables like the nucleophile concentration, reaction medium, and temperature to improve yields. ntnu.no For instance, a modified procedure involves reacting the pyridine with N₂O₅ in dichloromethane or nitromethane and then adding the resulting mixture to a solution of sodium bisulfite in a methanol (B129727)/water mixture. ntnu.no This method avoids the use of liquid SO₂, which is difficult to handle. ntnu.no

Table 1: Examples of Pyridine Nitration using Dinitrogen Pentoxide (N₂O₅)

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pyridine | 1. N₂O₅, CH₂Cl₂; 2. aq. NaHSO₃ | 3-Nitropyridine | 77% | researchgate.netscispace.com |

| 4-Methylpyridine | N₂O₅, SO₂/H₂O | 4-Methyl-3-nitropyridine | Good | scispace.com |

| 3-Methylpyridine | N₂O₅, SO₂/H₂O | 3-Methyl-5-nitropyridine | Moderate | scispace.com |

An alternative and often more convenient method for the nitration of pyridines employs a mixture of nitric acid (HNO₃) and trifluoroacetic anhydride (B1165640) (TFAA). rsc.orgscribd.com This system is believed to generate dinitrogen pentoxide in situ, thus avoiding the need to handle the unstable and difficult-to-prepare reagent directly. rsc.orgscribd.com The reaction provides a general and high-yield route to various 3-nitropyridines. researchgate.net

The procedure typically involves chilling trifluoroacetic anhydride, slowly adding the pyridine substrate, followed by the dropwise addition of concentrated nitric acid. rsc.orgscribd.com After stirring, the reaction is quenched, for example, with an aqueous solution of sodium metabisulfite. rsc.org This method has been successfully applied to a range of substituted pyridines, including alkyl, halo, and acetylpyridines, often affording the corresponding β-nitro compounds in yields that are comparable or superior to the N₂O₅ method. researchgate.netscribd.com

Table 2: Nitration of Substituted Pyridines with HNO₃/TFAA

| Substrate (Pyridine Derivative) | Product (3-Nitropyridine Derivative) | Yield (%) | Reference |

|---|---|---|---|

| Pyridine | 3-Nitropyridine | 55 | rsc.org |

| 2-Chloropyridine | 2-Chloro-3-nitropyridine (B167233) | 78 | rsc.org |

| 2,6-Dichloropyridine (B45657) | 2,6-Dichloro-3-nitropyridine | 83 | rsc.org |

| 3-Methylpyridine | 3-Methyl-5-nitropyridine | 65 | rsc.org |

| 3-Acetylpyridine | 3-Acetyl-5-nitropyridine | 20 | scribd.com |

Introduction of Amine Functionality

Once the 3-nitropyridine core is synthesized, the next critical step is the introduction of an amine group at the 2-position (ortho to the nitro group). Due to the electron-withdrawing nature of the nitro group, the pyridine ring becomes susceptible to nucleophilic attack. This activation facilitates the introduction of amine functionalities through methods like Vicarious Nucleophilic Substitution (VNS) and oxidative substitution.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings. nih.gov It allows for the formal substitution of a hydrogen atom by a nucleophile. nih.gov In the context of 3-nitropyridines, VNS can be used to introduce an amino group. The mechanism involves the addition of a nucleophile (which contains a leaving group on the nucleophilic atom) to the aromatic ring, forming a σ-adduct (or Meisenheimer-type adduct). nih.govacs.org This is followed by a base-induced β-elimination of a small molecule (e.g., HCl, H₂O) to restore aromaticity. nih.gov

VNS reactions on 3-nitropyridines can introduce amino groups at positions ortho or para to the nitro group. ntnu.no Amination specifically at the para-position (C-6) has been achieved with high regioselectivity using reagents like hydroxylamine (B1172632) and 4-amino-1,2,4-triazole, providing a general method for preparing 2-amino-5-nitropyridines (if starting from a 4-substituted-3-nitropyridine) or 6-amino-3-nitropyridines. scispace.comrsc.org While direct VNS amination at the C-2 position of 3-nitropyridine is less commonly reported in favor of the C-4 or C-6 positions, the methodology remains a viable strategy for introducing nitrogen nucleophiles ortho to the nitro group in nitropyridine systems. ntnu.no

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) provides another route to aminate the nitropyridine core. In this process, a nucleophile attacks the electron-deficient ring, and subsequent aromatization is achieved through oxidation, removing a hydride ion equivalent. researchgate.net

For 3-nitropyridines, oxidative amination can be used to introduce an amino group at the 2-position. ntnu.no For example, reacting 3-nitropyridine with ammonia (B1221849) in a mixture of DMSO and water in the presence of a strong oxidant like potassium permanganate (B83412) (KMnO₄) can selectively yield 2-amino-5-nitropyridine (B18323). ntnu.no Although this reaction introduces the amino group at C-2, it also affects the C-5 position, which might not be desired. However, it establishes the principle of oxidative amination at the ortho position. Another documented example is the oxidative amination of 3-nitropyridine with isopropylamine (B41738) and potassium permanganate, which also results in amination. youtube.com These methods showcase a direct approach to forming the crucial C-N bond at the 2-position of the 3-nitropyridine scaffold. scispace.com

Nucleophilic Displacement of Halogens by Amines

A prevalent and direct method for the synthesis of N-substituted 2-aminopyridines is the nucleophilic aromatic substitution (SNAr) of a halogen atom at the C2 position of the pyridine ring by an amine. In the context of N-cyclopentyl-3-nitropyridin-2-amine, this involves the reaction of a 2-halo-3-nitropyridine with cyclopentylamine (B150401).

The reactivity of the pyridine ring towards nucleophilic attack is significantly enhanced by the presence of electron-withdrawing groups. The nitro group (-NO2) at the C3 position strongly activates the C2 position for nucleophilic substitution, making 2-halo-3-nitropyridines excellent substrates for this transformation. rsc.orgguidechem.com The reaction proceeds via an addition-elimination mechanism, where the amine attacks the electron-deficient carbon bearing the halogen, forming a Meisenheimer-like intermediate, which then rearomatizes by expelling the halide ion.

A typical procedure involves heating a 2-halo-3-nitropyridine, such as 2-chloro-3-nitropyridine, with cyclopentylamine in a suitable solvent. guidechem.com The choice of solvent can influence the reaction rate and yield. While various solvents can be employed, heating in ethylene (B1197577) glycol has been shown to be effective for similar reactions with substituted anilines, affording excellent yields. guidechem.com The general reaction is depicted below:

Reaction Scheme: Nucleophilic Displacement

In this reaction, 2-chloro-3-nitropyridine reacts with cyclopentylamine to yield this compound and hydrochloric acid.

Studies on the reaction of 2-chloro-3-nitropyridine with various primary amines have demonstrated the general applicability of this method. guidechem.com The reaction conditions are typically straightforward, often requiring only the mixing of the reactants and heating to achieve high conversion.

| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |

| 2-Chloro-3-nitropyridine | Substituted Anilines | 2-Anilino-3-nitropyridine derivatives | Ethylene glycol, heat | 90-94% | guidechem.com |

| 2-Chloro-3,5-dinitropyridine | Aniline (B41778) | N-(3,5-Dinitropyridin-2-yl)aniline | Methanol, 25°C | - | researchgate.net |

| 2-Fluoropyridine | Various Amines | 2-Aminopyridine (B139424) derivatives | KF/water | Moderate | researchgate.net |

N-Alkylation and Cyclopentyl Group Introduction

Introducing the cyclopentyl group can also be achieved through N-alkylation of a pre-existing amino group on the pyridine ring. This approach can be pursued via direct alkylation or through a more controlled sequence involving protection and deprotection steps.

Direct N-alkylation involves the reaction of 2-amino-3-nitropyridine (B1266227) with a cyclopentylating agent, such as a cyclopentyl halide (e.g., cyclopentyl bromide). This reaction is a nucleophilic aliphatic substitution where the amino group acts as the nucleophile.

However, a significant challenge in the direct alkylation of primary amines is the potential for overalkylation. libretexts.orglumenlearning.com The product, a secondary amine (this compound), is often more nucleophilic than the starting primary amine (2-amino-3-nitropyridine). This can lead to a subsequent reaction with the cyclopentylating agent to form a tertiary amine, resulting in a mixture of products and lower yields of the desired secondary amine. lumenlearning.com

Reaction Scheme: Potential Overalkylation

The initial product, a secondary amine, can react further with the alkylating agent to form a tertiary amine.

To favor mono-alkylation, reaction conditions can be optimized, for instance, by using a large excess of the starting amine. lumenlearning.com However, for more controlled and higher-yielding syntheses, strategies involving amino group protection are often preferred.

To circumvent the issue of overalkylation, a common strategy involves the protection of the amino group. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its relatively straightforward removal. fishersci.co.ukmasterorganicchemistry.com

The synthesis would proceed as follows:

Protection: 2-Amino-3-nitropyridine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base to form the Boc-protected intermediate, tert-butyl (3-nitropyridin-2-yl)carbamate. fishersci.co.ukorganic-chemistry.org A patented method for Boc protection of aminopyridines utilizes reagents like EDCI and HOBT in the presence of a base like triethylamine. google.comgoogle.com

Alkylation: The Boc-protected amine is then alkylated. While direct alkylation on the nitrogen of the carbamate (B1207046) is generally difficult, an alternative approach involves deprotonation of the carbamate NH with a strong base to form an amide anion, which can then be alkylated. However, a more common route for secondary amine synthesis is to first protect the primary amine, perform another reaction on the molecule, and then deprotect. For the specific goal of introducing a cyclopentyl group, a more viable route after protection would be a reductive amination with cyclopentanone (B42830) after reducing the nitro group, or using alternative coupling chemistries. For the purpose of this section, we focus on the protection/deprotection as a means to control reactivity.

Deprotection: The Boc group is removed to yield the final product. This is typically achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane, or with hydrochloric acid (HCl). fishersci.co.ukmasterorganicchemistry.com Thermal deprotection under continuous flow conditions has also been reported as an alternative to acid-catalyzed methods. nih.govresearchgate.net

Reaction Scheme: Protection-Deprotection Strategy

A general scheme showing the protection of an amino group with Boc2O and subsequent deprotection with acid.

| Step | Reagents & Conditions | Purpose | Key Features | Reference |

| Boc Protection | (Boc)2O, Base (e.g., NaOH, DMAP, TEA), Solvent (e.g., THF, CH2Cl2) | Protects the primary amine to prevent overalkylation. | High yields, mild conditions. | fishersci.co.ukorganic-chemistry.org |

| Boc Deprotection (Acidic) | TFA in CH2Cl2 or HCl in dioxane/water | Removes the Boc group to reveal the amine. | Fast, common, but requires acid-stable substrate. | masterorganicchemistry.com |

| Boc Deprotection (Thermal) | Heat in a suitable solvent (e.g., MeOH) in continuous flow | Alternative deprotection method, avoids strong acids. | Useful for acid-sensitive molecules. | nih.govresearchgate.net |

| Boc Deprotection (Basic) | Sodium t-butoxide in wet THF | Deprotection under basic conditions. | Proceeds via an isocyanate intermediate for primary Boc groups. | sci-hub.se |

Multi-Step Synthesis from Precursors

This compound can be constructed through multi-step synthetic sequences starting from more readily available pyridine derivatives. These routes typically involve the sequential introduction of the required functional groups (nitro and amino) onto the pyridine ring.

This is one of the most practical and widely used approaches. The synthesis begins with a simple, often commercially available, pyridine derivative which is first halogenated and then nitrated to generate a key intermediate, a 2-halo-3-nitropyridine. This intermediate is then reacted with cyclopentylamine as described in section 2.1.2.3.

Route A: From 2-Aminopyridine A common starting material is 2-aminopyridine. orgsyn.org

Bromination: 2-Aminopyridine is treated with bromine in acetic acid to introduce a bromine atom, typically at the C5 position, yielding 2-amino-5-bromopyridine (B118841). This step serves to block the more reactive C5 position from nitration. orgsyn.org

Nitration: The resulting 2-amino-5-bromopyridine is then nitrated using a mixture of nitric acid and sulfuric acid. The nitration occurs at the C3 position, directed by the amino group, to give 2-amino-5-bromo-3-nitropyridine. orgsyn.org

Debromination/Reduction (if needed): The bromine at C5 can be removed if the final product does not require it. This is often done via catalytic hydrogenation, which would also reduce the nitro group. A more direct route is to proceed to the nucleophilic substitution.

Nucleophilic Substitution: The halogenated nitropyridine intermediate is then subjected to nucleophilic substitution with cyclopentylamine.

Route B: From 2-Pyridone An alternative precursor is 2-pyridone. guidechem.comgoogle.com

Nitration: 2-Pyridone is nitrated with nitric and sulfuric acid to produce 3-nitro-2-pyridone.

Chlorination: The 3-nitro-2-pyridone is then treated with a chlorinating agent, such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3), to convert the hydroxyl group into a chlorine atom, yielding the key intermediate 2-chloro-3-nitropyridine. guidechem.com

Nucleophilic Substitution: Finally, 2-chloro-3-nitropyridine is reacted with cyclopentylamine to afford the target compound. guidechem.com

| Starting Material | Intermediate 1 | Intermediate 2 | Conditions | Reference |

| 2-Aminopyridine | 2-Amino-5-bromopyridine | 2-Amino-5-bromo-3-nitropyridine | 1. Br2, Acetic Acid; 2. HNO3, H2SO4 | orgsyn.org |

| 2-Pyridone | 3-Nitro-2-pyridone | 2-Chloro-3-nitropyridine | 1. HNO3, H2SO4; 2. SOCl2 or POCl3 | guidechem.comgoogle.com |

While the target compound itself contains a nitro group, a related and important transformation in the synthesis of analogous derivatives is the reduction of the nitro group to an amino group. This conversion is fundamental for producing 2,3-diaminopyridine (B105623) derivatives, which are valuable building blocks for other heterocyclic compounds. For example, reducing this compound would yield N2-cyclopentylpyridine-2,3-diamine.

A variety of methods are available for the reduction of aromatic nitro groups. orgsyn.org

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney Nickel under a hydrogen atmosphere. google.comresearchgate.net This method is generally compatible with many functional groups, although halogens can sometimes be removed under these conditions (hydrodehalogenation).

Metal-Acid Systems: Classic methods include the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid, typically hydrochloric acid (HCl). orgsyn.org Stannous chloride (SnCl2) in refluxing methanol or ethanol (B145695) is also a very effective reagent for this transformation and has been used specifically for reducing 2-anilino-3-nitropyridine derivatives. guidechem.com

Other Reducing Agents: Other systems, such as sodium hydrosulfite (Na2S2O4) or transfer hydrogenation using reagents like hydrazine (B178648) with a catalyst, can also be employed. nih.gov

Reaction Scheme: Nitro Group Reduction

General reduction of a 3-nitropyridine derivative to the corresponding 3-aminopyridine (B143674) derivative.

The choice of reducing agent depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

Oxidation of Amino Precursors to Nitro Compounds

The synthesis of nitropyridines via the oxidation of their corresponding aminopyridine precursors is a significant transformation in heterocyclic chemistry. While direct nitration of the pyridine ring can be challenging and yield mixtures of isomers, the oxidation of an existing amino group offers an alternative route to regioselectively introduce a nitro group. mdpi.comorgsyn.orgsemanticscholar.org This method is contingent on the stability of the aminopyridine under oxidative conditions and the efficacy of the chosen oxidizing agent.

A variety of reagents have been employed for the oxidation of anilines and, by extension, aminopyridines. mdpi.com One notable system involves the use of tert-butyl hydroperoxide (TBHP) in the presence of a zirconium(IV) tert-butoxide catalyst. This method has been successfully applied to a range of substituted anilines. Its application to aminopyridines, however, has been reported to result in lower yields compared to their aniline counterparts. mdpi.com

Another common oxidant for this transformation is hydrogen peroxide, often used in strongly acidic media like fuming sulfuric acid. For instance, 3-aminopyridine can be oxidized to 3-nitropyridine using this reagent combination. ntnu.no Sodium perborate (B1237305) in acetic acid has also been shown to effectively oxidize anilines, particularly those bearing electron-withdrawing groups, to the corresponding nitro compounds. mdpi.com

The table below summarizes representative oxidant systems used for the conversion of aminoarenes to nitroarenes, a reaction class that includes the oxidation of aminopyridines.

| Oxidant System | Substrate Example | Product | Typical Conditions | Reference |

| Zr(OtBu)4 / TBHP | Aminopyridines | Nitropyridines | Catalytic Zr(OtBu)4, TBHP | mdpi.com |

| H2O2 / H2SO4 | 3-Aminopyridine | 3-Nitropyridine | Fuming sulfuric acid | ntnu.no |

| Sodium Perborate / Acetic Acid | Anilines with EWG | Nitroarenes | 50-55 °C | mdpi.com |

| (NH4)6Mo7O24·4H2O / H2O2 | Arylamines | Nitroarenes | 6.0 eq of H2O2 | mdpi.com |

Green Chemistry Approaches in Pyridine Synthesis and Functionalization

The principles of green chemistry are increasingly being integrated into the synthesis and functionalization of pyridine derivatives to minimize environmental impact and enhance sustainability. mdpi.com These approaches focus on reducing waste, avoiding hazardous solvents, lowering energy consumption, and improving atom economy. researchgate.netrsc.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.gov By directly coupling with the molecules in the reaction mixture, microwave irradiation leads to rapid heating, which can dramatically reduce reaction times from hours to minutes. nih.govrsc.org This technique often results in higher yields and improved product purity.

The synthesis of various pyridine derivatives has been successfully achieved using microwave technology. For example, a one-pot, four-component reaction to produce substituted pyridines demonstrated excellent yields (82-94%) in just 2-7 minutes under microwave irradiation, compared to much lower yields and longer reaction times (6-9 hours) with conventional heating. nih.gov Similarly, 2-amino-3-cyanopyridines and other nitrogen-containing scaffolds like (5-nitropyridin-2-yl)alkyl carbamates have been efficiently synthesized using this method. rsc.orgepa.gov

The following table compares microwave-assisted and conventional heating methods for the synthesis of selected pyridine derivatives.

| Product | Method | Yield (%) | Time | Reference |

| Pyridine Derivative 5a | Microwave | 93 | 7 min | nih.gov |

| Pyridine Derivative 5a | Conventional | 84 | 6 h | nih.gov |

| Pyridine Derivative 5c | Microwave | 90 | 5 min | nih.gov |

| Pyridine Derivative 5c | Conventional | 73 | 9 h | nih.gov |

Utilization of Deep Eutectic Solvents (DES) and Aqueous Media

The replacement of volatile organic compounds (VOCs) with greener solvents is a cornerstone of sustainable chemistry. nih.gov Deep eutectic solvents (DESs), which are mixtures of two or more components that form a eutectic with a melting point lower than the individual components, have gained significant attention as environmentally benign reaction media. nih.govtandfonline.com DESs are attractive due to their low cost, low toxicity, biodegradability, non-volatility, and recyclability. tandfonline.comsciencepublishinggroup.com

DESs can act as both the solvent and the catalyst in chemical reactions. tandfonline.comtandfonline.com For instance, a choline (B1196258) chloride-based DES has been used for the synthesis of imidazo[1,2-a]pyridines, where the solvent facilitated a rapid reaction at room temperature. sciencepublishinggroup.com In the Hantzsch dihydropyridine (B1217469) synthesis, certain DESs have demonstrated a dual role as catalyst and medium, activating reactants through hydrogen bonding interactions. tandfonline.comtandfonline.com Aqueous media, particularly for multicomponent reactions, also represent a green alternative for the synthesis of highly substituted pyridines. mdpi.com

| Green Solvent System | Reaction Type | Advantages | Reference |

| Choline Chloride/Urea | Imidazo[1,2-a]pyridine Synthesis | Non-toxic, cheap, rapid reaction, recyclable | sciencepublishinggroup.com |

| ZrOCl2·8H2O/Ethylene Glycol | Hantzsch Dihydropyridine Synthesis | Dual solvent-catalyst, low cost, biodegradable | tandfonline.comtandfonline.com |

| Aqueous Ethanol | Multicomponent Pyridine Synthesis | Environmentally benign, readily available | mdpi.com |

Atom-Economy and Sustainable Process Design

Atom economy, a concept developed by Barry Trost, is a fundamental metric in green chemistry that measures the efficiency of a chemical reaction in converting reactant atoms into the desired product. acs.org Reactions with high atom economy are inherently more sustainable as they generate less waste. Designing synthetic routes with maximum atom economy is a key goal in sustainable process design. acs.org

One-pot multicomponent reactions (MCRs) are prime examples of atom-economical processes, as they combine several steps into a single operation, reducing the need for intermediate purification and minimizing solvent waste. nih.gov The direct C-H functionalization of pyridine rings is another strategy that enhances atom economy. acs.orgresearchgate.net This approach avoids the need for pre-functionalized substrates, thereby shortening synthetic sequences and reducing the generation of byproducts. rsc.orgresearchgate.net For example, photochemical methods for the functionalization of pyridines can form new C-C bonds directly from C-H bonds, representing a highly efficient and atom-economical transformation. acs.org

Chemical Reactivity and Mechanistic Investigations of N Cyclopentyl 3 Nitropyridin 2 Amine

Reactivity of the Nitro Group on the Pyridine (B92270) Ring

The nitro group at the C3 position of the pyridine ring governs a significant portion of the chemical reactivity of N-cyclopentyl-3-nitropyridin-2-amine. Its strong electron-withdrawing nature and its susceptibility to reduction are key features that allow for diverse chemical transformations.

The conversion of the nitro group to an amino group is a pivotal transformation, yielding N¹-cyclopentylpyridine-2,3-diamine, a versatile precursor for the synthesis of fused heterocyclic systems. The challenge in this reduction lies in achieving chemoselectivity, meaning the nitro group is reduced without altering the pyridine ring or other functional groups. Several methodologies are applicable for this purpose.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. For this compound, this can be achieved using various catalysts under a hydrogen atmosphere. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol (B129727) at room temperature and moderate hydrogen pressure. Other platinum-group metal catalysts, such as platinum oxide (PtO₂) or rhodium on alumina (B75360) (Rh/Al₂O₃), can also be utilized. The choice of catalyst and reaction conditions can be crucial to prevent over-reduction of the pyridine ring.

Chemical reduction methods also offer effective pathways. Reagents such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or metallic tin in HCl, are classic reagents for nitro group reduction. Another common method involves the use of iron powder in acetic acid or in the presence of an ammonium (B1175870) chloride solution. A milder alternative is the use of zinc dust with ammonium chloride, which can be particularly useful for sensitive substrates. brainly.com These methods are advantageous as they are often performed under non-pressurized conditions.

The following table summarizes common conditions for the chemoselective reduction of related 3-nitropyridine (B142982) derivatives to their corresponding amines.

| Reagent/Catalyst | Solvent | Conditions | Selectivity Notes |

|---|---|---|---|

| H₂, Pd/C | Ethanol, Methanol | RT, 1-4 atm H₂ | Generally high selectivity for the nitro group. |

| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Reflux | Effective but requires stoichiometric amounts of tin salt. |

| Fe, CH₃COOH | Acetic Acid/Water | Heating | Cost-effective and widely used in industrial processes. |

| Zn, NH₄Cl | Ethanol/Water | RT to mild heating | Milder conditions, can be promoted by ultrasonication. brainly.com |

While direct intramolecular rearrangement of the nitro group in the stable this compound is not a commonly observed reaction under standard conditions, related rearrangements are known in the chemistry of nitropyridines. One notable example is the acid-catalyzed rearrangement of 2-nitraminopyridine. This intermediate, formed during the nitration of 2-aminopyridine (B139424), rearranges upon heating in concentrated sulfuric acid to yield a mixture of 2-amino-5-nitropyridine (B18323) and 2-amino-3-nitropyridine (B1266227). sapub.orgsemanticscholar.org This process is intermolecular in nature rather than a direct intramolecular shift.

Another relevant type of rearrangement is the Smiles rearrangement, which is a well-known intramolecular nucleophilic aromatic substitution. wikipedia.orgsynarchive.comnumberanalytics.com In a hypothetical derivative of this compound where the cyclopentyl ring is functionalized with a nucleophilic group (e.g., a hydroxyl or thiol), a Smiles rearrangement could be envisioned. This would involve the nucleophile attacking the pyridine ring at the C2 position, leading to the displacement of the nitro-bearing ring from the nitrogen atom and forming a new ring system. The reaction is facilitated by the activating effect of the ortho-nitro group.

Nitro group migration has also been observed as an unexpected side reaction in nucleophilic substitution reactions of other nitropyridine systems. For instance, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been reported to yield products resulting from nitro group migration. clockss.org

The nitro group (NO₂) is a powerful electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-R) effects. Its presence at the C3 position significantly modifies the electronic properties and reactivity of the pyridine ring in this compound. brainly.com

Deactivation towards Electrophilic Aromatic Substitution (EAS): The pyridine ring itself is already less reactive than benzene (B151609) towards electrophilic attack due to the electron-withdrawing nature of the ring nitrogen atom. quora.com The addition of a strong deactivating nitro group further reduces the electron density of the ring, making electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, extremely difficult. uoanbar.edu.iq Any potential electrophilic attack would be directed to positions C4 and C6, which are meta to the nitro group and less deactivated.

Activation towards Nucleophilic Aromatic Substitution (SₙAr): Conversely, the electron-deficient nature of the nitro-substituted pyridine ring makes it highly susceptible to nucleophilic attack. wikipedia.org The nitro group strongly activates the positions ortho (C2, C4) and para (C6) to it for nucleophilic aromatic substitution. In this molecule, the C2 position is already substituted. However, positions C4 and C6 are activated. A strong nucleophile could potentially displace a suitable leaving group (like a halide) if one were present at these positions. The nitro group itself can, in some cases, act as a leaving group in SₙAr reactions, particularly when activated by other substituents. mdpi.comnih.gov

The combination of the ring nitrogen and the nitro group makes the pyridine nucleus in this compound significantly electrophilic.

Reactivity of the N-Cyclopentylamino Moiety

The secondary amine functionality, the N-cyclopentylamino group, provides another reactive center in the molecule, primarily exhibiting nucleophilic characteristics.

The lone pair of electrons on the nitrogen atom of the N-cyclopentylamino group makes it nucleophilic. This allows it to react with a variety of electrophiles.

N-Acylation: The amine can be readily acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding N-cyclopentyl-N-acyl-3-nitropyridin-2-amine. This reaction is a common method for the protection of the amino group or for the synthesis of amide derivatives. publish.csiro.auresearchgate.net

N-Alkylation: While N-alkylation of the exocyclic secondary amine is possible, it can be competitive with alkylation at the pyridine ring nitrogen, which is often more nucleophilic in simple aminopyridines. researchgate.net However, direct N-alkylation of the amino group can be achieved using alkyl halides or other alkylating agents, often under basic conditions to deprotonate the amine, enhancing its nucleophilicity. researchgate.netgoogle.com The choice of reaction conditions is critical to control the site of alkylation.

The nucleophilicity of the exocyclic nitrogen is somewhat reduced by the electron-withdrawing effect of the 3-nitro-2-pyridyl group to which it is attached.

The this compound scaffold is an excellent precursor for the synthesis of fused heterocyclic compounds. The key step is the reduction of the 3-nitro group to an amine, as described in section 3.1.1, which generates an ortho-diamine intermediate, N¹-cyclopentylpyridine-2,3-diamine. This vicinal diamine can then undergo condensation reactions with various one- or two-carbon electrophiles to form five- or six-membered heterocyclic rings fused to the pyridine core.

Common cyclization reactions include:

Reaction with Carboxylic Acids or their Derivatives: Condensation with a carboxylic acid (often using a coupling agent like polyphosphoric acid) or an orthoester yields a fused imidazole (B134444) ring, forming a derivative of 1-cyclopentyl-1H-imidazo[4,5-b]pyridine.

Reaction with Phosgene or its Equivalents: Treatment with phosgene, triphosgene, or carbonyldiimidazole (CDI) can lead to the formation of a fused imidazole-2-one derivative.

Reaction with Aldehydes: Condensation with an aldehyde, followed by oxidation, can also produce fused imidazoles.

Reaction with Dicarbonyl Compounds: Reaction with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or 2,3-butanedione, leads to the formation of fused pyrazine (B50134) rings.

Reaction with Carbon Disulfide: Treatment with carbon disulfide can yield a fused imidazole-2-thione.

These cyclization strategies are fundamental in medicinal chemistry for creating complex, polycyclic scaffolds from simple substituted pyridines. osi.lvias.ac.inbohrium.com

Electrophilic and Nucleophilic Transformations on the Pyridine Core

The chemical behavior of this compound is largely dictated by the electronic properties of its substituted pyridine core. The presence of the electron-withdrawing nitro group at the 3-position significantly deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic substitution. The amino group at the 2-position, being an electron-donating group, modulates this reactivity, influencing the regioselectivity of various transformations.

Regioselectivity in Substitution Reactions

The positions on the pyridine ring in this compound exhibit different levels of reactivity towards nucleophiles, a phenomenon known as regioselectivity. The nitro group at C-3 is a powerful activating group for nucleophilic aromatic substitution (SNAr), primarily directing incoming nucleophiles to the positions ortho (C-2, C-4) and para (C-6) to it.

In 3-nitropyridine systems, nucleophilic attack generally occurs preferentially at the 4-position. ntnu.no However, in the case of this compound, the C-2 position is already substituted. Therefore, nucleophilic attack is primarily directed to the C-4 and C-6 positions. The inductive effect of the nitro group makes the adjacent C-2 and C-4 positions particularly electron-deficient. stackexchange.com

Studies on related 3-nitropyridines demonstrate that Vicarious Nucleophilic Substitution (VNS) reactions with various carbon nucleophiles predominantly occur at the C-4 position. ntnu.no If the C-4 position is blocked, substitution then favors the C-6 position (para to the nitro group). ntnu.noscispace.com Oxidative amination reactions on 3-nitropyridines have also shown high selectivity, yielding 2-amino-5-nitropyridine, which corresponds to substitution at the C-6 position relative to the nitro group. ntnu.no For halonitroarenes, VNS is typically faster than the substitution of a halogen, unless the halogen is fluorine at the 2- or 4-position. organic-chemistry.org

| Nucleophilic Reagent Type | Preferred Position of Attack on 3-Nitropyridine Core | Outcome |

| Carbon Nucleophiles (VNS) | C-4 (ortho to NO₂) | C-H substitution |

| Carbon Nucleophiles (VNS, C-4 blocked) | C-6 (para to NO₂) | C-H substitution |

| Amines (Oxidative Amination) | C-6 (para to NO₂) | Formation of 2-amino-5-nitropyridines |

Mechanism of Vicarious Nucleophilic Substitution

Vicarious Nucleophilic Substitution (VNS) is a key reaction for the C-H functionalization of electrophilic aromatic compounds like nitropyridines. acs.orgnih.gov It allows for the formal substitution of a hydrogen atom with a carbon nucleophile. organic-chemistry.org The mechanism proceeds in two main steps:

Nucleophilic Addition: The reaction begins with the addition of a carbanion, which contains a leaving group (e.g., halogen, PhSO₂) at the α-position, to an electron-deficient carbon on the pyridine ring. nih.govacs.org This attack, typically at the C-4 or C-6 position of the 3-nitropyridine core, results in the formation of a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer-type adduct. organic-chemistry.orgacs.org

β-Elimination: Following the formation of the adduct, a base induces the β-elimination of the leaving group from the carbanionic center. acs.orgacs.org This step is crucial as it leads to the rearomatization of the pyridine ring and the formation of the final substituted product. nih.gov

Detailed Reaction Mechanisms of Syntheses and Transformations

Understanding the detailed mechanisms of the reactions used to synthesize and modify this compound is fundamental to controlling reaction outcomes and developing new synthetic routes.

Sigmatropic Shift in Nitration of Pyridines

The direct nitration of the pyridine ring to produce 3-nitropyridines does not follow the typical electrophilic aromatic substitution mechanism seen with benzene derivatives. researchgate.net Instead, the reaction of pyridine with dinitrogen pentoxide (N₂O₅) proceeds through a multi-step pathway involving a sigmatropic rearrangement. scispace.comresearchgate.net

Formation of N-nitropyridinium ion: Pyridine first reacts with N₂O₅ in an organic solvent to form an N-nitropyridinium ion. ntnu.noscispace.comresearchgate.net

Nucleophilic Addition: This highly electrophilic intermediate is then attacked by a nucleophile, such as the bisulfite ion (HSO₃⁻), at the C-2 position. ntnu.no This addition forms an N-nitro-dihydropyridine-sulfonate intermediate. ntnu.no

acs.orgresearchgate.net Sigmatropic Shift: The key step of the mechanism is the migration of the nitro group from the nitrogen atom to the C-3 position of the ring. scispace.comresearchgate.net This intramolecular rearrangement is classified as a acs.orgresearchgate.net sigmatropic shift. ntnu.noresearchgate.net

Rearomatization: The final step involves the elimination of bisulfite ions to restore the aromaticity of the pyridine ring, yielding the 3-nitropyridine product. ntnu.no

A related intermolecular mechanism has been proposed for the rearrangement of 2-nitraminopyridine, which proceeds through protonation, dissociation into a 2-aminopyridine molecule and a nitronium ion, followed by ring nitration. sapub.org

Anionic Intermediates in Nucleophilic Substitutions

The formation of stable anionic intermediates is a hallmark of nucleophilic aromatic substitution on electron-deficient rings like nitropyridines. nih.gov When a nucleophile attacks the pyridine core of a molecule like this compound, it forms a resonance-stabilized anionic σ-adduct (Meisenheimer-type complex). nih.govacs.org

The stability of this intermediate is crucial for the reaction to proceed. In pyridine derivatives, the negative charge of the complex can be delocalized over the aromatic system and, importantly, onto the electronegative ring nitrogen atom. vaia.com This delocalization is most effective when the nucleophilic attack occurs at the C-2 and C-4 positions, making these sites particularly susceptible to substitution. vaia.com

In the context of VNS reactions, the anionic σ-adduct is formed by the addition of the carbanion to the ring. acs.org The subsequent base-induced elimination step generates a second anionic species, the anion of the alkylated product, before a final acidic workup yields the neutral product. nih.govacs.org The geometry and stability of these anionic intermediates are critical. For instance, steric crowding that hinders the planarity required for optimal resonance stabilization can halt the VNS reaction after the initial adduct formation, preventing the elimination step and formation of the final product. acs.orgresearchgate.net

| Reaction | Key Anionic Intermediate | Role of Intermediate | Factors Affecting Stability |

| SNAr | Meisenheimer-type adduct | Transient species leading to substitution product | Resonance delocalization, electronegativity of ring heteroatom |

| VNS (Step 1) | Meisenheimer-type adduct | Formed by addition of carbanion | Resonance stabilization, electrophilicity of the arene |

| VNS (Step 2) | Anion of alkylated product | Formed after elimination of leaving group | Planarity for resonance stabilization, steric hindrance |

Advanced Spectroscopic and Structural Characterization of N Cyclopentyl 3 Nitropyridin 2 Amine

Solid-State Structural Elucidation via X-ray Diffraction

The precise determination of the three-dimensional arrangement of atoms in the crystalline state is achieved through single-crystal X-ray diffraction. While a crystal structure for the specific title compound, N-cyclopentyl-3-nitropyridin-2-amine, is not publicly available, analysis of closely related structures provides significant insight into the expected molecular geometry and intermolecular interactions.

For instance, the crystal structures of 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine derivatives reveal that the conformation is typically not perfectly planar. nih.gov In these analogues, the nitro group is often slightly twisted out of the plane of the pyridine (B92270) ring. nih.gov A similar deviation from planarity is anticipated for this compound due to the steric influence of the cyclopentyl group. The dihedral angle between the pyridine ring and the plane of the nitro group is a critical parameter. In related compounds, this angle can be influenced by intramolecular hydrogen bonding between the amine proton and an oxygen atom of the nitro group, which tends to favor a more planar arrangement. nih.gov

Table 1: Expected Crystallographic Parameters for this compound (based on related structures)

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Z (molecules per unit cell) | 4 |

| Intramolecular Interactions | N-H···O hydrogen bond |

| Intermolecular Interactions | C-H···O, π-π stacking (if applicable) |

Solution-State Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra would provide a detailed map of the carbon and hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the pyridine ring and the cyclopentyl group. The pyridine ring protons, due to the electronic effects of the nitro and amino groups, will appear in the aromatic region (typically δ 6.0-8.5 ppm). The electron-withdrawing nitro group will deshield adjacent protons, causing them to resonate at a higher chemical shift (downfield). Conversely, the electron-donating amino group will shield its neighboring protons, shifting their signals upfield. The coupling patterns (splitting) between the pyridine protons will reveal their relative positions. The cyclopentyl group will exhibit a series of multiplets in the aliphatic region (typically δ 1.5-4.0 ppm), with the methine proton attached to the nitrogen appearing at the most downfield position within this group due to the deshielding effect of the adjacent nitrogen atom. The N-H proton of the secondary amine is expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The pyridine ring carbons will resonate in the aromatic region (typically δ 100-160 ppm). The carbon atom attached to the nitro group (C3) is expected to be significantly deshielded, while the carbon attached to the amino group (C2) will also be influenced. The chemical shifts of the cyclopentyl carbons will appear in the aliphatic region (typically δ 20-60 ppm), with the carbon directly bonded to the nitrogen (C1') being the most deshielded of the cyclopentyl carbons. The interpretation of ¹³C NMR spectra of substituted pyridines can be aided by correlation with additivity parameters derived from benzene (B151609) derivatives. mdpi.com

Nitrogen-14 and Nitrogen-15 NMR could also provide valuable information. High-precision ¹⁴N NMR shieldings have been used to study steric hindrance in N-substituted 2-amino-4-methylpyridines. researchgate.net In the case of this compound, the nitrogen chemical shifts would be sensitive to the electronic environment and the degree of p-conjugation between the amino and nitro groups with the pyridine ring. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Pyridine Ring (H4, H5, H6) | 6.0 - 8.5 |

| ¹H | Cyclopentyl (CH attached to N) | 3.5 - 4.5 |

| ¹H | Cyclopentyl (other CH₂) | 1.5 - 2.5 |

| ¹H | Amine (N-H) | 5.0 - 9.0 (broad) |

| ¹³C | Pyridine Ring | 100 - 160 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The N-H stretching vibration of the secondary amine should appear in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to give rise to two strong bands, typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the cyclopentyl group will appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will be found in the 1600-1400 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. The symmetric stretching of the nitro group is often strong in the Raman spectrum. The breathing modes of the pyridine ring are also typically well-defined in Raman spectra.

Quantum chemical calculations on related molecules like 2-amino-3-methyl-5-nitropyridine have been used to perform detailed vibrational analysis and assign the fundamental modes of vibration. nih.gov Similar computational studies on this compound would allow for a precise assignment of its experimental IR and Raman spectra.

Table 3: Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (amine) | 3300 - 3500 | IR |

| Aromatic C-H Stretch | > 3000 | IR, Raman |

| Aliphatic C-H Stretch | < 3000 | IR, Raman |

| Asymmetric NO₂ Stretch | 1550 - 1500 | IR |

| Symmetric NO₂ Stretch | 1360 - 1300 | IR, Raman |

| C=C, C=N Ring Stretch | 1600 - 1400 | IR, Raman |

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Transitions

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the substituted pyridine ring. The presence of the electron-donating amino group and the electron-withdrawing nitro group on the same aromatic ring creates a "push-pull" system, which typically results in a significant red-shift (shift to longer wavelength) of the absorption bands compared to unsubstituted pyridine.

Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) on similar molecules have been employed to predict and assign the electronic transitions. researchgate.netrsc.org For this compound, the lowest energy absorption band is likely to correspond to an intramolecular charge transfer (ICT) transition from the electron-rich part of the molecule (aminopyridine moiety) to the electron-deficient nitro group. The solvent polarity is expected to influence the position of this band; in more polar solvents, a bathochromic (red) shift is often observed for such ICT transitions.

Emission (fluorescence) spectroscopy can provide insights into the fate of the molecule after electronic excitation. Many 2-aminopyridine (B139424) derivatives are known to be fluorescent. sciforum.netmdpi.com Unsubstituted 2-aminopyridine itself has a relatively high quantum yield. edinst.com The fluorescence properties of this compound will depend on the efficiency of the radiative decay process from the first excited singlet state back to the ground state. The presence of the nitro group can sometimes quench fluorescence through efficient intersystem crossing to the triplet state. The study of the fluorescence spectrum, quantum yield, and lifetime would provide a complete picture of the photophysical properties of this molecule.

Table 4: Expected Electronic Spectroscopy Data for this compound

| Parameter | Expected Observation |

|---|---|

| λmax (UV-Vis) | ~350-450 nm (indicative of ICT) |

| Molar Absorptivity (ε) | High (for π → π* transitions) |

| Solvatochromism | Positive (red-shift in polar solvents) |

| Emission (Fluorescence) | Possible, but may be quenched by the NO₂ group |

Electron Spin Resonance (ESR) Spectroscopy of Nitropyridine Anion Radicals

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. nih.gov The anion radical of this compound can be generated, for example, by electrochemical reduction. The resulting ESR spectrum would provide detailed information about the distribution of the unpaired electron spin density within the radical.

The ESR spectra of nitropyridine anion radicals are well-documented. scispace.com The primary feature of the spectrum would be the hyperfine coupling of the unpaired electron with the nitrogen nucleus of the nitro group (¹⁴N, I=1), which will split the signal into a triplet. Further hyperfine splitting will arise from coupling with the pyridine ring nitrogen and the various protons on the pyridine ring and the cyclopentyl group.

The magnitude of the hyperfine coupling constants is directly proportional to the spin density at the respective nucleus. Therefore, by analyzing the splitting pattern and the coupling constants, a map of the spin density distribution can be constructed. For nitropyridine anion radicals, a significant portion of the spin density is typically localized on the nitro group. The analysis of the ESR spectrum can be complex, and spectral simulations are often required to determine the precise hyperfine coupling constants. Studies on the anion radical of 3-nitropyridine (B142982) provide a good model for the expected ESR spectrum of the N-cyclopentyl derivative. scispace.com

Table 5: Anticipated ESR Spectral Features for the this compound Anion Radical

| Parameter | Expected Observation |

|---|---|

| g-value | ~2.004 - 2.006 |

| Primary Hyperfine Splitting | Triplet due to coupling with NO₂ nitrogen |

| Secondary Hyperfine Splitting | Further splitting from pyridine N and ¹H nuclei |

Applications in Advanced Organic Synthesis and Materials Science

N-Cyclopentyl-3-nitropyridin-2-amine as a Key Synthetic Building Block

The inherent reactivity of this compound allows it to serve as a foundational element for constructing more elaborate molecular architectures. The ortho-positioning of the amino and nitro groups is particularly advantageous, enabling a range of cyclization reactions to form fused ring systems.

A primary application of this compound is in the synthesis of fused bicyclic heterocycles. The general strategy involves the chemical reduction of the 3-nitro group to an amine, yielding a highly reactive N-cyclopentylpyridine-2,3-diamine intermediate. This diamine can then be cyclized with various reagents to form a range of important heterocyclic scaffolds.

Imidazo[4,5-c]pyridines: These structures, which are analogues of purines, are significant in medicinal chemistry. nih.gov The synthesis typically involves the reaction of the in-situ generated N-cyclopentylpyridine-2,3-diamine with reagents like formic acid, orthoesters, or aldehydes. nih.govnih.gov For instance, oxidative cyclization with aldehydes can produce the desired imidazo[4,5-c]pyridine core. nih.gov

Azaindoles: Also known as pyrrolopyridines, azaindoles are prevalent motifs in pharmaceuticals. organic-chemistry.org Synthetic routes starting from substituted 2-aminopyridines are well-established. researchgate.netresearchgate.net The this compound scaffold can be elaborated into azaindole structures through multi-step sequences that construct the pyrrole (B145914) ring fused to the pyridine (B92270) core. organic-chemistry.orgnih.gov

Isothiazolo[4,3-b]pyridines: This class of compounds has been investigated for applications such as kinase inhibition. nih.govnih.govresearchgate.net Syntheses often begin with nitropyridine derivatives. nih.govresearchgate.net A common pathway involves converting the amine and a modified nitro group (or a group derived from it) into the isothiazole (B42339) ring. For example, a related synthesis starts from 2,4-dichloro-3-nitropyridine, where sequential substitutions and cyclization build the isothiazolo[4,3-b]pyridine system. nih.govresearchgate.net

Table 1: Synthesis of Fused Heterocycles from this compound An illustrative pathway

| Target Heterocycle | Key Intermediate | Typical Cyclization Reagents |

|---|---|---|

| Imidazo[4,5-c]pyridine | N²-cyclopentylpyridine-2,3-diamine | Formic acid, Aldehydes, Ethyl Orthoformate |

| Azaindole | Modified pyridine derivative | Various, often involving palladium-catalyzed cross-coupling and cyclization |

The pyridine ring is a "privileged scaffold" in medicinal chemistry and materials science due to its electronic properties and ability to engage in hydrogen bonding. nih.govijnrd.org this compound is an excellent starting point for creating highly functionalized, poly-substituted pyridines. The existing substituents direct subsequent reactions to specific positions on the ring.

The nitro group can be readily transformed into a variety of other functional groups, or it can be displaced via nucleophilic aromatic substitution. ntnu.noresearchgate.net The amino group can be acylated, alkylated, or used as a directing group in metal-catalyzed C-H activation reactions to introduce further complexity. rsc.org This sequential and regioselective functionalization allows chemists to build a library of complex pyridine derivatives from a single, common precursor, which is crucial for structure-activity relationship studies in drug discovery. mdpi.comnih.gov

Rational Design of Ligands for Catalysis

The pyridine nitrogen and the exocyclic amine in this compound provide ideal coordination sites for metal ions. By modifying this scaffold, a diverse array of ligands can be designed for use in transition metal catalysis.

N-Heterocyclic Carbenes (NHCs) are a class of ligands that have revolutionized organometallic chemistry due to their strong σ-donating properties, which form highly stable bonds with metal centers. nih.gov Pyridine-functionalized NHCs are particularly sought after as they can act as bidentate or "pincer" ligands, coordinating to a metal through both the carbene carbon and the pyridine nitrogen. researchgate.net

This compound can serve as a precursor for such ligands. A potential synthetic route involves the transformation of the 2-amino group into an imidazolium (B1220033) salt fused or linked to the pyridine ring. Subsequent deprotonation of this salt yields the NHC, which can be complexed to various metals like rhodium, iridium, or palladium. researchgate.netresearchgate.net The resulting metal-NHC complexes are promising candidates for a range of catalytic applications. researchgate.net

Pyridine-containing ligands are ubiquitous in transition metal catalysis, finding use in fundamental reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings. rsc.orgresearchgate.net The N-aryl-2-aminopyridine motif is known to form stable chelate complexes with metals like palladium, rhodium, and copper, facilitating catalytic cycles. rsc.orgresearchgate.net

Ligands derived from this compound can be readily prepared. For instance, reduction of the nitro group to an amine creates a 2,3-diaminopyridine (B105623) scaffold, which can be further functionalized to create bidentate or tridentate ligands. These ligands can stabilize the metal center and modulate its electronic and steric properties, thereby influencing the efficiency and selectivity of catalytic reactions like C-C and C-N bond formation. researchgate.netnih.gov

Table 2: Potential Catalytic Applications of Ligands Derived from this compound

| Ligand Type | Potential Metal Center | Example Catalytic Reaction |

|---|---|---|

| Pyridine-NHC | Rhodium (Rh), Iridium (Ir), Palladium (Pd) | N-alkylation of amines, Transfer hydrogenation |

| Bidentate Amino-Pyridine | Palladium (Pd), Copper (Cu), Ruthenium (Ru) | Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) |

A significant goal in modern catalysis is the development of stereoselective reactions, which produce one enantiomer of a chiral molecule over the other. This is achieved by using chiral ligands that create an asymmetric environment around the catalytic metal center.

While this compound is not inherently chiral, it serves as an excellent scaffold for the introduction of chirality. Chiral centers can be installed by:

Using a chiral derivative of cyclopentylamine (B150401) in the initial synthesis.

Attaching a chiral auxiliary to the exocyclic amine.

Functionalizing the pyridine ring or the cyclopentyl group with a chiral moiety.

Once a chiral ligand is synthesized from this modified scaffold and complexed to a transition metal, it has the potential to catalyze a variety of stereoselective reactions. These could include asymmetric hydrogenations, hydrosilylations, or cross-coupling reactions, where the chiral ligand environment dictates the stereochemical outcome of the product. The modular nature of the parent scaffold allows for systematic tuning of the ligand's steric and electronic properties to optimize enantioselectivity for a specific transformation.

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Routes

The synthesis of N-cyclopentyl-3-nitropyridin-2-amine is foundational to any further study. While classical methods, such as the nucleophilic aromatic substitution of 2-chloro-3-nitropyridine (B167233) with cyclopentylamine (B150401), provide a direct route, future research will likely focus on more efficient, sustainable, and versatile synthetic strategies.

Emerging trends in organic synthesis point towards several promising avenues:

Multi-Component Reactions (MCRs): Designing a one-pot synthesis that combines three or more starting materials to form this compound would represent a significant advancement in efficiency. Future work could explore MCRs that build the substituted pyridine (B92270) ring and install the cyclopentylamino group in a single, atom-economical step.

Green Chemistry Protocols: The development of synthetic methods that utilize greener solvents (e.g., water or ethanol), lower energy inputs (e.g., microwave-assisted synthesis), and non-toxic reagents is a major goal in modern chemistry. wikipedia.org Research aimed at adapting the synthesis of this compound to these principles will be crucial for sustainable production.

Catalyst-Mediated Synthesis: The exploration of novel catalysts, such as magnetic nanoparticles or enzyme-like supramolecular catalysts, could lead to higher yields, improved selectivity, and easier product purification. wikipedia.org

Ring Transformation Reactions: Three-component ring transformations using substrates like dinitropyridone with appropriate ketones and amines could offer an alternative and highly adaptable route to the core structure. numberanalytics.com

Future synthetic work should aim to not only improve the efficiency of obtaining this compound but also to develop methodologies that allow for the facile synthesis of a diverse library of analogues, which is critical for structure-activity relationship studies.

Comprehensive Mechanistic Studies of Rearrangement and Transformation Reactions

The electronic push-pull nature of the amino and nitro groups on the pyridine ring suggests that this compound could undergo a variety of interesting rearrangement and transformation reactions. A thorough investigation of the mechanisms governing these potential reactions is a critical area for future research.

Key areas for mechanistic investigation include:

Smiles Rearrangement: This intramolecular nucleophilic aromatic substitution is a known reaction for activated aryl systems. sci-hub.senih.gov The structure of this compound, with its nucleophilic secondary amine linked to a nitro-activated pyridine ring, is a potential candidate for a Smiles-type rearrangement under basic conditions. Mechanistic studies would involve kinetic analysis, isotopic labeling, and computational modeling to elucidate the transition states and intermediates, such as the Meisenheimer complex. nih.govresearchgate.net

ANRORC Mechanism: The Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism is another potential pathway, particularly in reactions with strong nucleophiles. researchgate.net Detailed studies could reveal whether the pyridine ring is susceptible to opening and reclosing, potentially leading to isomeric products or entirely new heterocyclic systems. Monitoring reactions via NMR spectroscopy could provide direct evidence for the intermediates involved. researchgate.net

Photochemical Rearrangements: The presence of the nitroaromatic chromophore opens the door to photochemical transformations. researchgate.net Future studies could explore the compound's reactivity under UV irradiation, investigating potential rearrangements, cyclizations, or functional group transformations that proceed through excited states.

Nucleophilic Aromatic Substitution (SNAr): The nitro group in 3-nitropyridines can act as a leaving group in SNAr reactions, especially with soft nucleophiles like thiols. scispace.com A comprehensive study would map out the reactivity of this compound with a range of nucleophiles to understand the scope and limitations of displacing the nitro group, providing a pathway to further functionalized derivatives.

Understanding these fundamental reaction mechanisms is not only of academic interest but also essential for controlling reaction outcomes and designing rational synthetic pathways to new molecules.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry has become an indispensable tool for predicting molecular properties and reaction outcomes, guiding experimental work and saving significant resources. scispace.com For this compound, advanced computational modeling represents a major frontier for future exploration.

Future computational studies could focus on:

Predictive Synthesis: By modeling reaction pathways and transition state energies using Density Functional Theory (DFT) or ab initio methods, researchers can predict the feasibility and regioselectivity of potential synthetic routes and rearrangement reactions. mdpi.com This "in silico" screening can identify the most promising reaction conditions before any experiments are conducted.

Reactivity Descriptors: Calculation of global and local reactivity descriptors (e.g., electronegativity, hardness, Fukui functions) can provide deep insights into the molecule's behavior. These descriptors can predict which atoms are most susceptible to nucleophilic or electrophilic attack, guiding the design of new transformations.

Spectroscopic Prediction: Computational methods are highly effective at predicting spectroscopic data (NMR, IR, UV-Vis). For this compound, theoretical calculations can aid in the structural confirmation of reaction products and provide a deeper understanding of the molecule's electronic structure and transitions.

Machine Learning (ML) Models: As more data on pyridine derivatives becomes available, ML algorithms could be trained to predict reactivity, properties, and even optimal synthetic conditions with high accuracy and speed, moving beyond traditional computational methods.

The synergy between computational modeling and experimental validation will accelerate the discovery and development of new chemistry related to this compound.

| Computational Method | Application in Future Research | Potential Insights |

| Density Functional Theory (DFT) | Modeling reaction pathways and transition states. | Predicting reaction feasibility, regioselectivity, and mechanistic details. mdpi.com |

| Ab initio Methods | High-accuracy calculation of molecular geometry and electronic properties. | Benchmarking DFT results; detailed analysis of intramolecular interactions. |

| Molecular Dynamics (MD) | Simulating the behavior of the molecule in different solvent environments. | Understanding solvation effects on reactivity and conformational preferences. |

| Machine Learning (ML) | Developing predictive models from large datasets of related compounds. | Rapidly screening for potential reactivity and predicting synthetic outcomes. |

Exploration of Self-Assembly and Supramolecular Architectures

The field of crystal engineering and supramolecular chemistry focuses on designing ordered molecular structures held together by non-covalent interactions. This compound possesses all the necessary features to be a versatile building block for supramolecular assembly.

Future research in this area should explore:

Hydrogen Bonding Networks: The secondary amine (N-H) group is a hydrogen bond donor, while the pyridine nitrogen and the oxygen atoms of the nitro group are potential hydrogen bond acceptors. A systematic study of the crystallization of this compound under various conditions could reveal the formation of predictable supramolecular synthons, leading to the construction of 1D chains, 2D sheets, or 3D networks.

π-π Stacking Interactions: The electron-deficient pyridine ring can participate in π-π stacking interactions with other aromatic systems. Future work could involve co-crystallization with electron-rich aromatic molecules to create well-defined, charge-transfer-stabilized stacks.

Functional Materials: By understanding and controlling the self-assembly process, it may be possible to create new materials with interesting properties, such as nonlinear optics or specific host-guest recognition capabilities, stemming from the ordered arrangement of the polar nitro-amino-pyridine units.

The exploration of the supramolecular chemistry of this compound offers a promising route to novel solid-state materials with structures and functions engineered from the molecular level up.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.